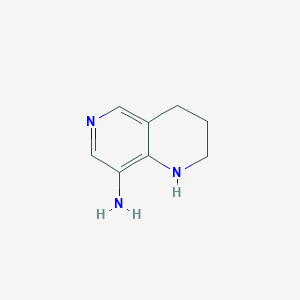

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Description

Historical Context and Discovery Timeline

The historical development of naphthyridine chemistry traces back to the late nineteenth century, establishing the foundation for understanding compounds like this compound. The initial breakthrough occurred in 1893 when Reissert obtained the first derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine, and proposed the nomenclature "naphthyridine" for this new class of heterocyclic derivatives. This designation reflected the structural relationship to naphthalene, as naphthyridines were conceptualized as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

The systematic development of naphthyridine chemistry advanced significantly in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, particularly 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This pioneering work established fundamental synthetic approaches that would later influence the development of various naphthyridine derivatives, including the tetrahydro variants.

The formal recognition and systematization of naphthyridine nomenclature occurred in 1936 when these compounds were officially indexed in Chemical Abstracts as "naphthyridines". Prior to this standardization, various names had been employed, including "pyridopyridines," "benzodiazines," "diazadecalins," and designations based on the "aza" system when named as "diazanaphthalene."

The specific development of this compound represents a more recent advancement in this chemical lineage. The compound appears in contemporary chemical databases with established synthesis protocols and commercial availability, indicating its emergence as a compound of significant research interest in the twenty-first century. The systematic exploration of tetrahydro-naphthyridine derivatives gained momentum as researchers recognized their potential as versatile scaffolds for drug discovery and organic synthesis applications.

Structural Classification Within Naphthyridine Derivatives

This compound occupies a distinct position within the comprehensive classification system of naphthyridine derivatives. The naphthyridine family encompasses six possible isomeric arrangements based on the positions of nitrogen atoms within the bicyclic structure, specifically the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. The target compound belongs to the 1,6-naphthyridine subfamily, characterized by nitrogen atoms positioned at the 1 and 6 positions of the bicyclic framework.

The molecular structure of this compound is defined by its molecular formula C8H11N3 and molecular weight of 149.19 grams per mole. The compound features a partially saturated bicyclic system where the 1,2,3,4-positions of one ring undergo hydrogenation, resulting in a tetrahydro configuration. This partial saturation distinguishes it from fully aromatic naphthyridines and places it within the category of reduced naphthyridine derivatives.

The structural features can be systematically analyzed through its International Union of Pure and Applied Chemistry name: this compound. The presence of an amine functional group at the 8-position introduces additional chemical reactivity and potential for further derivatization. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: C1CC2=CN=CC(=C2NC1)N, which clearly delineates the connectivity pattern and functional group positioning.

Table 1: Structural Classification of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3 |

| Molecular Weight | 149.19 g/mol |

| Chemical Abstracts Service Number | 1204297-84-6 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

The compound's classification within the broader context of naphthyridine derivatives reveals its relationship to other important heterocyclic systems. Unlike fully aromatic 1,6-naphthyridines, the tetrahydro derivative exhibits different physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and conformational flexibility. These structural modifications significantly impact the compound's potential applications in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends across multiple domains of contemporary heterocyclic chemistry, establishing it as a valuable scaffold for both fundamental research and practical applications. The compound represents an important example of how structural modifications to established heterocyclic frameworks can generate new opportunities for chemical exploration and development.

Within the context of synthetic methodology development, this compound serves as both a synthetic target and a building block for more complex molecular architectures. Research groups have developed multiple synthetic approaches to access this compound and related derivatives, contributing to the advancement of heterocyclic synthesis strategies. The preparation methodologies often involve cyclization reactions of appropriately functionalized pyridine precursors, followed by selective reduction processes to achieve the desired tetrahydro configuration.

The structural features of this compound make it particularly valuable for structure-activity relationship studies in medicinal chemistry research. The presence of multiple nitrogen atoms within the bicyclic framework provides opportunities for hydrogen bonding interactions with biological targets, while the amine functionality at the 8-position offers a site for further chemical modification. These characteristics enable researchers to systematically explore how structural variations impact biological activity and pharmacological properties.

Table 2: Research Applications of this compound

| Research Domain | Application | Significance |

|---|---|---|

| Synthetic Methodology | Cyclization Reactions | Development of new heterocycle formation strategies |

| Medicinal Chemistry | Structure-Activity Studies | Exploration of pharmacophore requirements |

| Materials Science | Coordination Chemistry | Investigation of metal-ligand interactions |

| Catalysis Research | Organocatalyst Development | Design of nitrogen-containing catalytic systems |

The compound's significance in heterocyclic chemistry research is further amplified by its relationship to the broader naphthyridine family, which has demonstrated remarkable versatility in biological applications. Naphthyridine derivatives have been extensively studied for their antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, antimalarial, and anti-platelet activities. This diverse biological activity profile positions this compound as a potentially valuable starting point for drug discovery programs.

Contemporary research into this compound also reflects broader trends in heterocyclic chemistry toward the development of privileged scaffolds. These scaffolds represent molecular frameworks that appear frequently in bioactive compounds and demonstrate the ability to bind to multiple biological targets through different substitution patterns. The identification and optimization of such privileged structures has become a central strategy in modern drug discovery, making compounds like this compound particularly valuable for pharmaceutical research.

The research significance extends to the development of new synthetic methodologies for accessing tetrahydro-naphthyridine derivatives. Recent advances have focused on developing efficient, scalable synthetic routes that can accommodate diverse substitution patterns while maintaining high yields and selectivity. These methodological developments contribute to the broader goal of making heterocyclic scaffolds more accessible to researchers across various disciplines, thereby accelerating the pace of discovery in fields ranging from medicinal chemistry to materials science.

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYWOLHBXVMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Tetrahydro-1,6-naphthyridine Core

Step 1: Esterification

2-Chloronicotinic acid is converted to its methyl ester under mild conditions with yields around 84%.Step 2: Vinylation via Stille Coupling

The methyl ester reacts with vinyltributyltin under palladium catalysis to introduce a vinyl substituent at the 2-position, yielding the vinylpyridine intermediate (~70% yield).Step 3: Annulative Cyclization with Ammonia

The vinylpyridine undergoes acid-catalyzed aza-Michael addition with ammonia in refluxing 50% aqueous acetic acid, followed by in situ ring closure to form the bicyclic 1,6-naphthyridine system. The target bicyclic amine is obtained in 40% yield after chromatographic purification. Side products include lactone and minor by-products in lower yields (14% and 3%, respectively).Step 4: Methylation

The bicyclic amine can be further methylated under standard conditions to give methylated derivatives in high yield (~92%).

Reduction to the Tetrahydro Derivative

Catalytic hydrogenation of the pyridine ring in the bicyclic system leads to four-electron reduction, producing the 1,2,3,4-tetrahydro-1,6-naphthyridine core in good yield (~69%).

Attempts to achieve selective partial reduction to 4,6-dihydro derivatives were less successful, often resulting in over-reduction to tetrahydro products.

Alternative Synthetic Routes and Key Transformations

Enantioselective Synthesis via Heck Reaction and One-Pot Cyclization

A novel asymmetric route employs a Heck reaction of 2-chloropyridine with ethylene gas, followed by a one-pot cyclization and amination of 3-acyl-2-vinylpyridine intermediates.

Enantioselective transfer hydrogenation of dihydronaphthyridine intermediates yields chiral tetrahydronaphthyridine scaffolds with high optical purity (>99.9% ee).

This method reduces the number of synthetic steps significantly (from nine to six) and improves overall yield from approximately 4% to 25%.

The route avoids chromatographic purification, making it suitable for scale-up and practical synthesis of related chiral tetrahydronaphthyridines.

Data Table Summarizing Key Synthetic Steps and Yields

| Step | Reaction Type | Starting Material | Conditions / Reagents | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Esterification | 2-Chloronicotinic acid | Dimethyl sulfate, K2CO3, acetone, rt | Methyl ester | 84 | Mild, high-yielding |

| Vinylation | Stille coupling | Methyl ester | Vinyltributyltin, Pd catalyst, DMF | Vinylpyridine | 70 | Sensitive intermediate, used directly |

| Annulative cyclization | Aza-Michael addition + ring closure | Vinylpyridine + NH3 | Reflux 50% aq. acetic acid | Bicyclic amine (1,6-naphthyridine) | 40 | Side products: lactone (14%), minor (3%) |

| Methylation | Alkylation | Bicyclic amine | Methyl iodide, DMF | Methylated derivative | 92 | Standard methylation |

| Catalytic hydrogenation | Reduction | Pyridine bicyclic system | H2, Pd/C | 1,2,3,4-Tetrahydro derivative | 69 | Four-electron reduction, over partial reduction |

| Heck reaction + one-pot cyclization | Coupling + cyclization | 2-Chloropyridine + ethylene | Pd catalyst, amination conditions | Dihydronaphthyridine intermediate | - | Key step in asymmetric synthesis |

| Enantioselective transfer hydrogenation | Reduction | Dihydronaphthyridine | Chiral catalyst, hydrogen source | Chiral tetrahydronaphthyridine | 87 (isolated) | High optical purity, scalable, no chromatography |

Mechanistic Insights and Optimization Notes

The acid-catalyzed aza-Michael addition is critical for forming the bicyclic core by nucleophilic attack of ammonia on the vinyl group, followed by ring closure.

The sensitivity of vinylpyridine intermediates necessitates immediate use to avoid decomposition.

Attempts to selectively reduce only part of the pyridine ring (to 4,6-dihydro derivatives) often result in complete tetrahydro reduction, indicating the need for precise control of hydrogenation conditions.

The asymmetric synthesis route improves yield and reduces step count by combining Heck coupling and one-pot cyclization, making it attractive for scale-up and chiral compound synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the nitrogen atoms, leading to different hydrogenated forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and functionalized compounds with potential biological activities .

Scientific Research Applications

Pharmacological Activities

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine has shown promise in several pharmacological contexts:

- Anticancer Activity : Compounds derived from naphthyridine scaffolds have been identified as potential inhibitors of various kinases involved in cancer progression. For example, derivatives have demonstrated activity against breakpoint-cluster-region (BCR) kinases and discoidin domain receptor 2 (DDR2), which are relevant in the treatment of lymphoid malignancies and lung cancer respectively .

- Integrin Inhibition : Tetrahydronaphthyridines serve as effective mimetics of arginine in peptide-based drugs. They have been incorporated into Arg–Gly–Asp (RGD) peptide mimetics that inhibit αv integrins—a target for various cancers and inflammatory diseases .

Neurological Applications

The structural features of this compound make it a candidate for neuropharmacological research. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing a series of 1,6-naphthyridine derivatives revealed that specific substitutions at the C3 and C4 positions enhanced their inhibitory effects on cancer cell lines. The synthesized compounds were tested against various cancer models to assess their efficacy and mechanism of action .

| Compound Structure | Activity | Mechanism |

|---|---|---|

| N-(substituted phenyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amines | IC50 < 10 µM | BCR kinase inhibition |

| N-(alkyl)-substituted variants | Variable | DDR2 inhibition |

Case Study 2: Development of Integrin Inhibitors

Research into tetrahydronaphthyridines as integrin inhibitors demonstrated that these compounds could effectively mimic arginine's binding interactions within integrin receptors. This work led to the identification of several lead compounds suitable for further development into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Homologs

The compound has several structural analogs, differing in ring saturation, amino group position, or naphthyridine isomerism. Key examples include:

Table 1: Structural Comparison of Selected Naphthyridine Derivatives

Key Structural Differences :

Ring Fusion Position :

- The target compound (1,6-naphthyridine) has a [4,3-b] pyridine fusion, whereas the 1,7-isomer (958254-67-6) adopts a [4,3-c] fusion pattern. This alters electronic properties and steric interactions .

- The 2,6-naphthyridine analog (601515-40-6) features a distinct 2,6-fused system, leading to different reactivity and binding profiles .

Amino Group Position: The 8-amino group in the target compound contrasts with the 1-amino group in 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine.

Saturation Pattern :

- Partial saturation (1,2,3,4-tetrahydro) in the target compound vs. full saturation (5,6,7,8-tetrahydro) in the 2,6-analog affects conformational flexibility and solubility .

Table 2: Comparative Physicochemical Data

Biological Activity

Overview

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. It has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its ability to interact with various enzymes and proteins, influencing biochemical pathways and cellular functions.

Target Interactions

The compound primarily enhances the catalytic activity of 4-(dialkylamino)pyridines in acetylation reactions. It achieves this through conformational fixation, allowing it to bind effectively to target biomolecules, which can lead to enzyme activation or inhibition .

Biochemical Pathways

This compound plays a significant role in several biochemical pathways:

- Cell Signaling : It modulates cell signaling pathways that are crucial for various cellular functions.

- Gene Expression : The compound influences gene expression patterns that can lead to altered cellular metabolism.

- Apoptosis Induction : Notably, it has been observed to induce apoptosis in cancer cells while inhibiting their proliferation .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : The compound was tested on several cancer cell lines including breast and colon cancer cells.

- Mechanism : The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Activity

Compounds within the naphthyridine family have also shown promising antimicrobial properties . Studies suggest that derivatives of this compound can act against a range of bacterial strains.

In Vitro Studies

A study highlighted the effectiveness of this compound in reducing tumor growth in xenograft models. The compound demonstrated significant antitumor efficacy compared to control groups.

| Study | Compound | IC50 (nM) | Efficacy | Model |

|---|---|---|---|---|

| 6c | 0.056 | High | Mouse model of Alzheimer's Disease | |

| RB-07-16 | Not specified | Significant reduction in tumor growth | Xenograft mouse model |

Structural Insights

In silico docking studies have provided insights into the binding modes of this compound with various biological targets. These studies suggest that structural modifications can enhance binding affinity and selectivity towards specific receptors .

Q & A

Q. What are the recommended safety protocols for handling 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in laboratory settings?

- Methodological Answer : Based on GHS classifications, this compound exhibits acute oral, dermal, and inhalation toxicity (Category 4). Researchers must:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ensure ventilation : Local exhaust systems to minimize inhalation of dust/aerosols.

- Implement emergency procedures : For spills, avoid dust generation; clean with non-sparking tools and dispose in sealed containers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structure of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : Use high-resolution and NMR to confirm structural integrity. For example, NMR signals for tetrahydro-naphthyridine derivatives typically appear in δ 1.96–4.29 ppm (alkyl protons) and δ 6.85–7.57 ppm (aromatic protons) .

- LC-MS : Validate molecular weight and purity (e.g., observed vs. calculated mass for derivatives like CHN, MW 267.37) .

- IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives under inert conditions?

- Methodological Answer :

- Reaction design : Use anhydrous solvents (e.g., THF) and Schlenk-line techniques to prevent hydrolysis or oxidation. For example, acylation reactions with benzoyl chloride (BzCl) in CHCl at 25°C for 6 hours yield 70% product .

- Catalyst selection : Tertiary amines (e.g., NEt) enhance nucleophilicity during functionalization .

- Workup : Extract products with ethyl acetate and wash with saturated NHCl to neutralize excess reagents .

Q. How can researchers resolve contradictions in spectral data for structurally similar tetrahydro-naphthyridine analogs?

- Methodological Answer :

- Comparative analysis : Overlay NMR spectra of analogs to identify splitting patterns (e.g., coupling constants for aromatic protons vs. for alkyl chains) .

- Isotopic labeling : Use -enriched samples to distinguish overlapping amine signals in NMR .

- Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (e.g., deviations >0.5 ppm suggest conformational anomalies) .

Q. What are the challenges in functionalizing the 1,6-naphthyridine core, and how can regioselectivity be controlled?

- Methodological Answer :

- Steric/electronic control : Bulky substituents at the 8-position (e.g., 8,8-dimethyl groups) direct electrophiles to the 3-amine site .

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during alkylation or acylation, followed by deprotection with TFA .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable C-C bond formation at the 2- or 4-positions (e.g., brominated precursors in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.